5-(5-bromothiophen-2-yl)-1H-pyrazole
Overview
Description
5-(5-Bromothiophen-2-yl)-1H-pyrazole is a heterocyclic compound that contains both a thiophene and a pyrazole ring. The presence of the bromine atom on the thiophene ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This compound is known for its versatility in various chemical reactions, making it a significant subject of study in the field of organic chemistry.
Mechanism of Action
Biochemical Pathways
The compound “5-(5-Bromothiophen-2-yl)-1H-pyrazole” may be involved in various biochemical pathways, depending on its specific targets . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "this compound" . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromothiophen-2-yl)-1H-pyrazole typically involves the cyclization of 5-bromo-2-thienyl chalcones with phenyl hydrazine hydrate. This reaction is often carried out under microwave irradiation in the presence of a green catalyst such as fly ash: H2SO4. The reaction conditions are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromothiophen-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be further utilized in various applications.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Scientific Research Applications
5-(5-Bromothiophen-2-yl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the development of new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its derivatives are being tested for their efficacy and safety in preclinical studies.
Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)-1H-pyrazole: Similar in structure but with a phenyl ring instead of a thiophene ring.
5-(5-Bromothiophen-2-yl)-2H-pyrazole: A positional isomer with the pyrazole ring in a different configuration.
5-(5-Bromothiophen-2-yl)-3H-pyrazole: Another isomer with a different arrangement of the pyrazole ring .
Uniqueness
5-(5-Bromothiophen-2-yl)-1H-pyrazole is unique due to the presence of both a bromine-substituted thiophene ring and a pyrazole ring. This combination imparts distinct electronic and steric properties, making it highly reactive and versatile in various chemical reactions. Its ability to undergo multiple types of reactions and form diverse products sets it apart from other similar compounds.
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-7-2-1-6(11-7)5-3-4-9-10-5/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOKZFIVGFLORX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370840 | |
Record name | 5-(5-bromothiophen-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166196-67-4 | |
Record name | 5-(5-bromothiophen-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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